N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid
Description
N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid is a multifunctional compound characterized by its hybrid structure combining a nitrilotriacetic acid (NTA) derivative and a xanthen-based fluorophore. The molecule features:
- Chelating moieties: A bis-carboxymethylamino group linked to a pentyl chain, enabling metal ion coordination .
- Fluorophore: A 2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl group, which confers fluorescence properties similar to fluorescein derivatives but with enhanced photostability due to chlorine substituents .
- Terephthalamic acid backbone: Provides rigidity and conjugation for electronic transitions, optimizing fluorescence efficiency.
This compound is primarily used in biochemical assays as a dual-functional probe for metal chelation (e.g., in immobilized metal affinity chromatography) and fluorescent labeling (e.g., tracking biomolecular interactions) .
Properties
Molecular Formula |
C31H28Cl2N2O12 |
|---|---|
Molecular Weight |
691.5 g/mol |
IUPAC Name |
4-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamoyl]-2-(2,7-dichloro-3-hydroxy-6-oxo-4a,9a-dihydroxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C31H28Cl2N2O12/c32-19-8-17-24(10-22(19)36)47-25-11-23(37)20(33)9-18(25)28(17)16-7-14(4-5-15(16)30(43)44)29(42)34-6-2-1-3-21(31(45)46)35(12-26(38)39)13-27(40)41/h4-5,7-11,17,21,24,36H,1-3,6,12-13H2,(H,34,42)(H,38,39)(H,40,41)(H,43,44)(H,45,46) |
InChI Key |
NZSQEWYDDVANME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C2=C3C=C(C(=O)C=C3OC4C2C=C(C(=C4)O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of carboxymethyl groups through carboxylation reactions. The final step involves the coupling of the xanthene derivative with terephthalamic acid under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of carboxymethyl groups enhances its binding affinity and specificity, making it a potent molecule for targeted applications.
Comparison with Similar Compounds
NTA-Fluorophore Derivatives
Key Distinctions :
The target compound’s dichloro-xanthen fluorophore offers superior resistance to photodegradation compared to FITC-based analogues, making it suitable for long-term imaging .
Unlike NTA-FITC, which is prone to quenching at low pH, the target compound’s hydroxy and carboxy groups enhance stability across broader pH ranges .
Anti-Schistosomal Amides (e.g., 7a, 9a)
Compounds such as 5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-5-oxo-N,N-dipropylpentaneamide (7a) and 5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-N,N-dipropylpentaneamide (7b) share structural motifs (amide linkages, arylalkyl groups) but differ critically in function :
- Structural Differences :
- Functional Differences: Anti-schistosomal amides target parasitic proteases, whereas the target compound is non-therapeutic and designed for analytical applications .
Amino Acid-Chelator Hybrids
Compounds like (S)-2-amino-6-benzyloxycarbonylaminohexanoic acid (BP 2459) and (S)-2-amino-5-ureidopentanoic acid (BP 2458) emphasize amino acid backbones for peptide synthesis or drug delivery . In contrast, the target compound prioritizes rigid aromatic systems for fluorescence, with chelation as a secondary function .
Biological Activity
N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid is a complex organic compound with a molecular formula of C31H28Cl2N2O12 and a molecular weight of 691.466 g/mol. Its structure includes multiple functional groups that suggest potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C31H28Cl2N2O12 |
| Molecular Weight | 691.466 g/mol |
| SMILES | OC(=O)CN(CC(=O)O)C(CCCCNC(=O)c1ccc(C(=O)O)c(c1)C2=C3C=C(Cl)C(=O)C=C3OC4C=C(O)C(=CC24)Cl)C(=O)O |
| IUPAC Name | 4-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamoyl]-2-(2,7-dichloro-3-hydroxy-6-oxo-4a,9a-dihydroxanthen-9-yl)benzoic acid |
The compound's biological activity is largely attributed to its ability to interact with various biochemical pathways. The presence of carboxymethyl and hydroxy groups suggests potential interactions with proteins and nucleic acids, which could influence enzyme activity and gene expression.
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential : The structural motifs present in the compound are indicative of potential anticancer activity. Compounds similar in structure have been shown to inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The dichloro and hydroxy groups may contribute to anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Study on Antioxidant Activity : A study demonstrated that compounds with similar structures effectively reduced oxidative stress markers in vitro, suggesting that this compound may have similar properties .
- Anticancer Research : In a recent investigation, derivatives of xanthene compounds were tested against various cancer cell lines, showing significant inhibition of cell growth, indicating that N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid could be a candidate for further development as an anticancer agent .
- Inflammation Studies : Research has indicated that related compounds can modulate inflammatory pathways by downregulating TNF-alpha and IL-6 production, pointing towards a potential therapeutic application in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
